3-(Methoxydimethylsilyl)propyl acrylate
Overview
Description
Synthesis Analysis
The synthesis of polymers involving 3-(Methoxydimethylsilyl)propyl acrylate typically employs techniques such as group transfer polymerization (GTP) and controlled radical polymerization. For example, Zhuang and Mueller (1995) described the group transfer polymerization (GTP) of n-butyl acrylate using 1-methoxy-1-(trimethylsiloxy)-2-methyl-1-propene as an initiator and HgI2 as a catalyst, which is analogous to processes that could be used for the synthesis of polymers from 3-(Methoxydimethylsilyl)propyl acrylate (Zhuang & Mueller, 1995).
Molecular Structure Analysis
The molecular structure and conformation of compounds related to 3-(Methoxydimethylsilyl)propyl acrylate have been extensively studied through experimental and theoretical analyses. Asiri et al. (2011) conducted a comprehensive study on a similar compound, which included spectroscopic analysis and density functional theory (DFT) calculations, providing insights into the molecular structure and electronic properties (Asiri, Karabacak, Kurt, & Alamry, 2011).
Chemical Reactions and Properties
3-(Methoxydimethylsilyl)propyl acrylate can undergo a variety of chemical reactions, including polymerization and copolymerization, leading to the formation of polymers with diverse properties. For instance, the study by Yao, Li, and Huang (2014) on fluorinated poly(meth)acrylates discusses the reactivity of similar acrylate monomers in polymer formulations, highlighting the impact of molecular structure on the polymer properties (Yao, Li, & Huang, 2014).
Physical Properties Analysis
The physical properties of polymers synthesized from 3-(Methoxydimethylsilyl)propyl acrylate, such as thermal stability, solubility, and mechanical strength, are crucial for their application in various fields. The study by Coelho et al. (2009) on the living radical polymerization of 2-methoxyethyl acrylate, a monomer structurally related to 3-(Methoxydimethylsilyl)propyl acrylate, provides valuable data on the thermal and solubility properties of the resulting polymers (Coelho, Góis, Fonseca, Carvalho, Popov, Percec, & Gil, 2009).
Chemical Properties Analysis
The chemical properties of materials derived from 3-(Methoxydimethylsilyl)propyl acrylate, such as reactivity, chemical resistance, and compatibility with other monomers, are determined by the functionality of the acrylate group and the silyl moiety. Studies on the polymerization mechanisms and reactivity ratios, like the one by Mohammed et al. (2016), offer insights into the copolymerization behavior and chemical characteristics of acrylate-based polymers (Mohammed, Ahmad, Ibrahim, & Zainuddin, 2016).
Scientific Research Applications
Polymers derived from 3-methoxybutyl acrylate can transform into hard, glossy, and flexible films. These films exhibit resistance to common solvents and mineral acids, with an autoxidative mechanism proposed for crosslinking (Costanza & Vona, 1966).
Acrylate copolymers with high organosiloxane content show excellent mechanical properties and water resistance, making them suitable for composite latex applications (Xu Liang, 2003).
Cross-linked hydroxyurethane acrylate copolymers demonstrate promising properties for coating glass and steel, offering ease of application and strong adhesion (Morales-Cerrada, Boutevin & Caillol, 2021).
The synthesis of ABA block Co-Oligomers with acrylic and siloxane moieties has potential biomedical applications (Piétrasanta, Fleury, Boutevin & Sarraf, 1986).
Silica dispersion in poly(methyl acrylate) elastomers can enhance optical and mechanical properties, depending on particle size and distribution (Pu, Mark, Jethmalani & Ford, 1997).
Siloxane-modified poly(acrylic acid) synthesized in supercritical CO2 shows higher viscosity and pH dependence, with optimal properties at pH 5.0 (Hu, Chen & Cheng, 2003).
New fluorinated acrylate polymers and copolymers have been synthesized with high thermal stability and glass transition temperatures, suitable for various industrial applications (Reddy et al., 1996).
Safety And Hazards
properties
IUPAC Name |
3-[methoxy(dimethyl)silyl]propyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si/c1-5-9(10)12-7-6-8-13(3,4)11-2/h5H,1,6-8H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRUJAKCJLCJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)CCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431052 | |
Record name | 2-Propenoic acid, 3-(methoxydimethylsilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxydimethylsilyl)propyl acrylate | |
CAS RN |
111918-90-2 | |
Record name | 2-Propenoic acid, 3-(methoxydimethylsilyl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00431052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Methoxydimethylsilyl)propyl Acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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